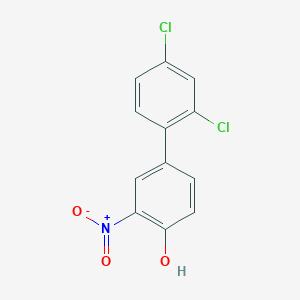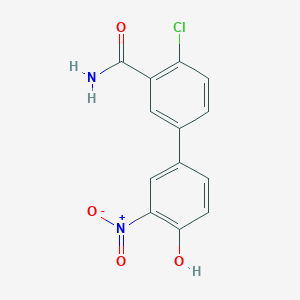
4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrophenol, 95% (4-F3TMPNP, 95%) is an organic compound with a wide range of applications in scientific research. It is a yellow crystalline solid with a molecular weight of 282.22 g/mol and a melting point of 122-125 °C. 4-F3TMPNP, 95% is a useful reagent in organic synthesis and has been used in a variety of biological and chemical studies.
Mechanism of Action
The mechanism of action of 4-F3TMPNP, 95% is not fully understood. However, it is believed to be a Lewis acid, which means that it can act as a proton acceptor in organic reactions. It is also believed to be a catalyst, which means that it can increase the rate of a reaction without being consumed in the process. Additionally, 4-F3TMPNP, 95% is believed to act as a nucleophile, meaning that it can donate electrons to form a covalent bond with an electron-deficient species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F3TMPNP, 95% are largely unknown. However, it is believed to be non-toxic and non-irritating, and is not believed to have any significant effects on humans or animals. Furthermore, it is not believed to have any mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-F3TMPNP, 95% in lab experiments is its low cost and availability. It is relatively easy to obtain and can be used in a wide variety of experiments. Additionally, it is a safe and non-toxic reagent, which makes it suitable for use in a variety of experiments.
However, there are some limitations to using 4-F3TMPNP, 95% in lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable, and can decompose at temperatures above 100 °C.
Future Directions
There are a number of potential future directions for the use of 4-F3TMPNP, 95%. It could be used in the synthesis of more complex organic compounds, such as polymers and dendrimers. Additionally, it could be used in the synthesis of fluorescent molecules for use in biological and chemical imaging. Furthermore, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the study of electron transfer in organic systems, as well as in the development of new drugs and therapies.
Synthesis Methods
4-F3TMPNP, 95% is synthesized through a multi-step process starting with the reaction of 4-fluoro-3-trifluoromethylphenol with nitric acid. The reaction is conducted in aqueous acetic acid at a temperature of 85 °C for 4-5 hours. The resulting product is then extracted with ethyl acetate, treated with sodium bicarbonate to neutralize the acid, and filtered. The filtrate is then concentrated in vacuo and the resulting crude product is recrystallized from ethyl acetate to obtain 4-F3TMPNP, 95%.
Scientific Research Applications
4-F3TMPNP, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of various bioactive compounds, including antibiotics, anticancer agents, and other drugs. Furthermore, 4-F3TMPNP, 95% has been used in the synthesis of various fluorescent molecules and in the study of electron transfer in organic systems.
properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-10-3-1-7(5-9(10)13(15,16)17)8-2-4-12(19)11(6-8)18(20)21/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXWUARTLVTKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686328 |
Source


|
| Record name | 4'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrophenol | |
CAS RN |
1261924-55-3 |
Source


|
| Record name | 4'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)


